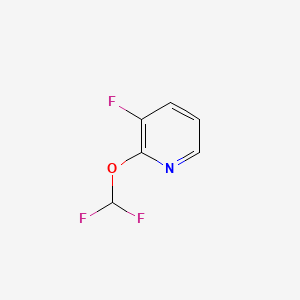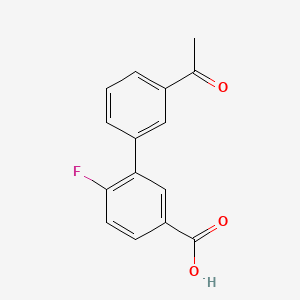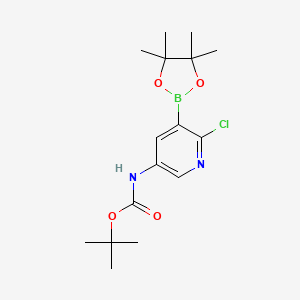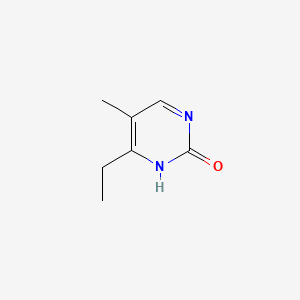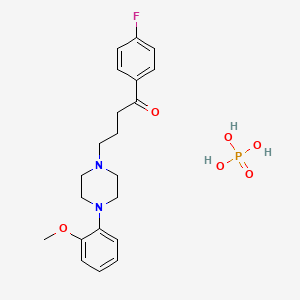
EINECS 213-893-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Fluoro-4-(4-(o-methoxyphenyl)piperazin-1-yl)butyrophenone dihydrogen phosphate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure, which includes a fluorinated phenyl ring and a methoxyphenyl piperazine moiety, contributes to its distinctive chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-4-(4-(o-methoxyphenyl)piperazin-1-yl)butyrophenone dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the piperazine derivative.
Fluorination: The fluorine atom is introduced through a halogen exchange reaction, typically using a fluorinating agent such as potassium fluoride.
Formation of the Butyrophenone Moiety: The butyrophenone moiety is synthesized through a Friedel-Crafts acylation reaction, where a butyryl chloride reacts with a fluorinated benzene derivative in the presence of a Lewis acid catalyst.
Phosphorylation: The final step involves the phosphorylation of the compound to form the dihydrogen phosphate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4’-Fluoro-4-(4-(o-methoxyphenyl)piperazin-1-yl)butyrophenone dihydrogen phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4’-Fluoro-4-(4-(o-methoxyphenyl)piperazin-1-yl)butyrophenone dihydrogen phosphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4’-Fluoro-4-(4-(o-methoxyphenyl)piperazin-1-yl)butyrophenone dihydrogen phosphate involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound acts as a ligand, binding to these targets and modulating their activity. This can result in various biological effects, including changes in neurotransmitter levels and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Para-Methoxyphenylpiperazine: Similar structure but lacks the fluorinated phenyl ring.
Trifluoromethylphenylpiperazine: Contains a trifluoromethyl group instead of a single fluorine atom.
4-Methoxyphenylpiperazine: Lacks the butyrophenone moiety.
Uniqueness
4’-Fluoro-4-(4-(o-methoxyphenyl)piperazin-1-yl)butyrophenone dihydrogen phosphate is unique due to its combination of a fluorinated phenyl ring, a methoxyphenyl piperazine moiety, and a butyrophenone structure. This unique combination contributes to its distinctive chemical and biological properties, making it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
1057-86-9 |
|---|---|
Molekularformel |
C21H28FN2O6P |
Molekulargewicht |
454.435 |
IUPAC-Name |
1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one;phosphoric acid |
InChI |
InChI=1S/C21H25FN2O2.H3O4P/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17;1-5(2,3)4/h2-3,5,7-11H,4,6,12-16H2,1H3;(H3,1,2,3,4) |
InChI-Schlüssel |
ZOJCVJVTZBRZQU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F.OP(=O)(O)O |
Synonyme |
4/'-fluoro-4-[4-(o-methoxyphenyl)piperazin-1-yl]butyrophenone dihydrogen phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


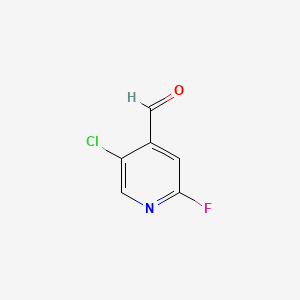
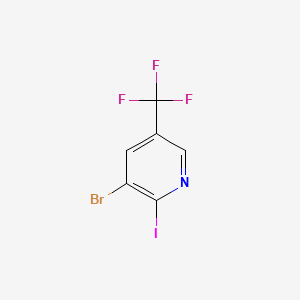
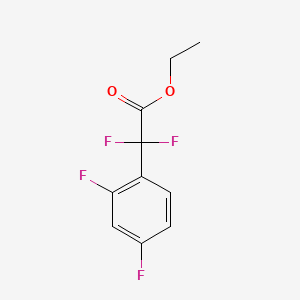
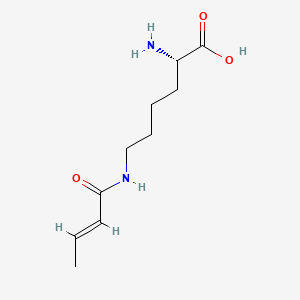
![7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B578633.png)

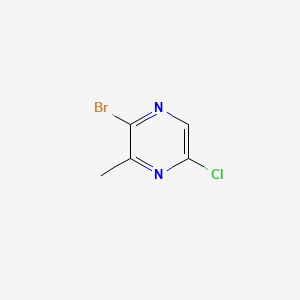
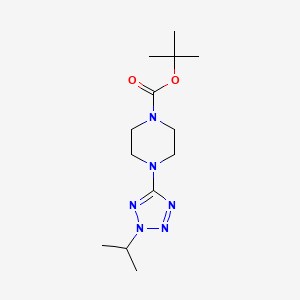

![2'-Methoxy-[3,3'-bipyridin]-4-amine](/img/structure/B578638.png)
